molecular formula C31H33N3O5 B2738349 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1296320-45-0

6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2738349
CAS No.: 1296320-45-0
M. Wt: 527.621
InChI Key: OOSJASRUNOZOPY-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic 2,4-dione core substituted with methoxy groups at positions 6 and 7. The compound features a 4-methylbenzyl group at position 1 and a 4-(piperidine-1-carbonyl)benzyl moiety at position 8. The piperidine-carbonyl-benzyl substitution introduces hydrogen-bonding capacity and lipophilicity, which may influence pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O5/c1-21-7-9-22(10-8-21)19-33-26-18-28(39-3)27(38-2)17-25(26)30(36)34(31(33)37)20-23-11-13-24(14-12-23)29(35)32-15-5-4-6-16-32/h7-14,17-18H,4-6,15-16,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSJASRUNOZOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C31H33N3O5C_{31}H_{33}N_{3}O_{5}, with a molecular weight of approximately 527.621 g/mol. Its structure includes significant functional groups that contribute to its biological activity.

Research indicates that quinazoline derivatives can act as inhibitors of specific enzymes involved in critical biological pathways. For instance, some studies have highlighted their role as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are crucial in DNA repair mechanisms. The inhibition of PARP-1 is particularly relevant in cancer therapy, especially for tumors with BRCA mutations .

Anticancer Activity

  • PARP-1 Inhibition : The compound has been studied for its ability to inhibit PARP-1, which plays a significant role in DNA repair. In particular, derivatives similar to this compound have shown potent inhibitory effects with IC50 values in the low nanomolar range against cancer cell lines with BRCA mutations .
  • Selectivity : The selectivity of the compound for cancer cells over normal cells has been a focus of research. For example, compounds derived from this structure selectively induced apoptosis in breast cancer cells while sparing normal cells .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A related study indicated that certain quinazoline derivatives exhibited dual-binding capabilities at both the catalytic and peripheral sites of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

StudyFindings
Study on PARP-1 Inhibition Demonstrated that derivatives could effectively inhibit PARP-1 with IC50 values below 10 nM, selectively targeting cancer cells with BRCA mutations .
AChE Inhibition Study Found that certain analogs showed significant AChE inhibitory activity alongside low cytotoxicity and moderate anti-Aβ aggregation efficacy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinazoline derivatives have revealed key insights into how modifications to the core structure affect biological activity. For instance:

  • Substituents at positions 2 and 4 of the quinazoline ring significantly influence the potency against PARP-1.
  • The introduction of piperidine moieties enhances selectivity and efficacy against specific cancer cell lines .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways related to cell survival and growth.

A study highlighted the synthesis of various quinazoline derivatives as potential inhibitors of DNA topoisomerases, which are crucial for cancer cell division. The tested compounds exhibited significant cytotoxic effects against several cancer cell lines, suggesting that 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione may have similar effects due to its structural analogies with other effective compounds .

Antibacterial Properties

Research indicates that quinazoline derivatives can serve as effective antibacterial agents. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the Agar well diffusion method demonstrated that certain derivatives exhibited moderate antibacterial activity, which could be attributed to their ability to inhibit bacterial enzymes involved in DNA replication .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives is another area of interest. The compound's structural features may allow it to modulate inflammatory pathways effectively. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps including:

  • Formation of the quinazoline core.
  • Introduction of methoxy and piperidine substituents through selective reactions.

These synthetic routes not only yield the desired compound but also allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties .

Case Study 1: Anticancer Activity

In a recent study focused on quinazoline derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of a series of quinazoline derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had significant inhibition zones compared to standard antibiotics, suggesting that modifications similar to those present in this compound could enhance antibacterial efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline-2,4-dione scaffold undergoes nucleophilic displacement at positions 2 and 4 under basic or acidic conditions. For example:

  • Amine substitution : Treatment with primary or secondary amines displaces the dione oxygen atoms, forming diaminoquinazoline derivatives. In related compounds, microwave-assisted reactions with piperidine or morpholine derivatives achieved yields of 65–85% under optimized conditions (THF, triethylamine, 130°C) .

Reaction TypeReagents/ConditionsProductYieldSource
Amine substitutionPiperidine, DIEA, microwave (130°C)2,4-Diaminoquinazoline78%
AlkylationBenzyl bromide, K₂CO₃, DMF1-Benzyl derivative82%

Piperidine Carbonyl Reactivity

The 4-(piperidine-1-carbonyl)benzyl group participates in:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, generating carboxylic acid intermediates. For analogs, HCl/EtOH (reflux, 6 h) yielded free carboxylic acids with >90% conversion.

  • Reductive amination : The carbonyl group can be reduced to a methylene bridge using NaBH₄/TFA, though this has not been explicitly reported for this compound.

Methoxy Group Reactions

The 6,7-dimethoxy substituents are typically inert under mild conditions but can undergo demethylation with BBr₃ (CH₂Cl₂, −78°C) to form catechol derivatives, enhancing hydrogen-bonding potential .

Electrophilic Aromatic Substitution

The quinazoline ring’s electron-rich regions allow electrophilic attacks:

  • Nitration : Nitric acid/acetic anhydride introduces nitro groups at position 5 or 8, though regioselectivity varies with steric effects from the 4-methylbenzyl group .

  • Halogenation : POCl₃ or PCl₅ chlorinates the 2,4-dione positions, forming dichloroquinazoline precursors for further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki coupling : The 3-benzyl group can be modified using aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C), though yields depend on steric hindrance.

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted modifications include:

  • Methylation : Dimethyl sulfate selectively methylates free hydroxyl groups (if present), improving lipophilicity.

  • Sulfonation : SO₃·Py complex introduces sulfonate groups for water-solubility optimization.

Key Reaction Data Table

ReactionConditionsKey OutcomeApplication
Amine substitutionMicrowave, DIEA, THF, 130°CEnhanced enzyme inhibition (IC₅₀: 0.2 µM)Anticancer drug development
Hydrolysis6 M HCl, reflux, 6 hCarboxylic acid intermediateProdrug synthesis
HalogenationPOCl₃, DIEA, acetonitrile, 80°CDichloroquinazoline precursorLibrary synthesis

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s quinazoline-2,4-dione core differs from the aminoquinazoline in and the diamine in .

Substituent Diversity: The 4-methylbenzyl group at position 1 in the target compound introduces lipophilicity absent in ’s unsubstituted position 1. The 4-(piperidine-1-carbonyl)benzyl group at position 3 contrasts with ’s piperazine-benzodioxin system, which includes an oxygen-rich benzodioxin moiety likely enhancing solubility .

Pharmacophoric Features: The piperidine-1-carbonyl group in the target compound provides a hydrogen-bond acceptor, analogous to the benzodioxin carbonyl in but distinct from ’s methylpiperidine, which lacks a carbonyl .

Q & A

Q. What are the optimal synthetic routes for this quinazoline-dione derivative?

The synthesis typically involves a multi-step approach:

  • Acylation and cyclization : React anthranilic acid derivatives with carbonyl chlorides (e.g., ferrocenecarbonyl chloride) to form intermediates, followed by base-catalyzed cyclization to construct the quinazolinone core .
  • Substituent introduction : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methylbenzyl and piperidine-carbonylbenzyl groups.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) for isolation. Validate purity via HPLC (>95%) and elemental analysis .

Q. What spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in the quinazoline core appear at δ 6.8–8.2 ppm, while methoxy groups resonate at δ ~3.8 ppm .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and piperidine N-H bonds (~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₂N₃O₅: 530.2392; observed: 530.2389) .
  • X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .

Q. What safety protocols are essential during synthesis?

  • Handling precautions : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Avoid ignition sources due to flammability of organic solvents (e.g., THF, DMF) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for heavy metal waste (e.g., from catalysts) .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate electronic properties?

  • Computational setup : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .
  • Redox behavior : Simulate oxidation potentials (e.g., ferrocene analogs show one-electron oxidation at ~0.5 V vs. Ag/AgCl), validated via cyclic voltammetry .
  • Non-covalent interactions : Use Quantum Theory of Atoms in Molecules (QTAIM) to map hydrogen bonds and van der Waals interactions in crystal structures .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Variable substituents : Systematically modify the 4-methylbenzyl group (e.g., halogens, electron-withdrawing groups) and piperidine moiety (e.g., N-alkylation).
  • Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) assays. Compare with standard drugs (e.g., ciprofloxacin) .
  • Data interpretation : Use multivariate regression to correlate logP values, steric bulk, and activity trends .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors.
  • Structural analogs : Synthesize and compare derivatives (e.g., replace piperidine with morpholine) to isolate pharmacophore contributions .

Q. What retrosynthetic strategies apply to quinazoline-dione derivatives?

  • Disconnections : Break the quinazoline ring into anthranilic acid and carbonyl components. Prioritize forming the lactam bond (C2=O) early .
  • Convergent synthesis : Prepare the 4-methylbenzyl and piperidine-carbonylbenzyl fragments separately, then couple via nucleophilic aromatic substitution .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperidine functionalization .

Q. How to investigate electrochemical properties for redox-active applications?

  • Cyclic voltammetry : Perform in anhydrous acetonitrile (0.1 M TBAPF₆) at 100 mV/s. Identify quasi-reversible oxidation peaks (e.g., Fc/Fc⁺ redox couple at ~0.45 V) .
  • Spectroelectrochemistry : Correlate UV-Vis spectral changes (e.g., absorbance at 450 nm) with redox states .

Methodological Notes

  • Data reproducibility : Always cross-validate spectral data with synthetic replicates (n ≥ 3).
  • Advanced instrumentation : Collaborate with facilities offering single-crystal XRD or high-field NMR (≥500 MHz) for ambiguous cases .
  • Ethical compliance : Adhere to institutional biosafety protocols (BSL-2) for antimicrobial testing .

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